N-(2,4-dimethoxyphenyl)-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide
Description
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Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[2-(1H-indol-3-ylmethyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N5O4S/c1-37-18-11-12-23(25(14-18)38-2)31-26(35)16-39-29-33-22-10-6-4-8-20(22)27-32-24(28(36)34(27)29)13-17-15-30-21-9-5-3-7-19(17)21/h3-12,14-15,24,30H,13,16H2,1-2H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFULAITTHJYKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CNC6=CC=CC=C65)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What synthetic routes are commonly employed to prepare 2-(1H-1,3-benzodiazol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including coupling of benzodiazole and benzothiazole precursors. For example:
- Step 1: Condensation of 1H-1,3-benzodiazole derivatives with activated carbonyl intermediates (e.g., chloroacetyl chloride) to form the acetamide backbone .
- Step 2: Cyclization of the tetrahydrobenzothiazole moiety under reflux conditions using solvents like ethanol or chloroform, often catalyzed by acidic or basic agents .
- Step 3: Final purification via recrystallization (e.g., ethanol/water mixtures) or chromatography to isolate the target compound .
Key challenges include optimizing reaction time, temperature, and stoichiometry to avoid side products like over-oxidized thiazole derivatives .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to verify the connectivity of the benzodiazole, benzothiazole, and acetamide groups. For instance, the deshielded proton at δ 7.73 ppm in 1H NMR confirms the presence of the benzothiazole ring .
- Infrared Spectroscopy (IR): Peaks near 1668 cm⁻¹ (C=O stretch) and 1472 cm⁻¹ (C-N bend) validate the acetamide and heterocyclic moieties .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding patterns, as seen in similar benzothiazole-acetamide derivatives .
- Elemental Analysis: Matches experimental C, H, N, and S content with theoretical values (e.g., ±0.3% deviation) to confirm purity .
Advanced Research Questions
Q. How can computational chemistry methods enhance the design and optimization of this compound’s synthesis?
Methodological Answer:
- Reaction Path Search: Quantum chemical calculations (e.g., DFT) model transition states to identify energetically favorable pathways, reducing trial-and-error experimentation .
- Solvent and Catalyst Screening: Molecular dynamics simulations predict solvent effects (e.g., chloroform vs. DMF) on reaction rates and selectivity .
- Docking Studies: Predict binding modes with biological targets (e.g., enzymes) using software like AutoDock, guiding structural modifications for improved activity .
For example, ICReDD’s integrated computational-experimental workflows have reduced reaction development time by 40% in similar heterocyclic systems .
Q. What experimental strategies address contradictions in reported biological activities of benzothiazol-acetamide derivatives?
Methodological Answer:
- Comparative Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity variations across studies, accounting for buffer conditions (e.g., pH 7.4 vs. 6.8) .
- Metabolic Stability Tests: Evaluate half-life in liver microsomes to distinguish intrinsic activity from pharmacokinetic artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
